molecular formula C8H8N2O3 B2671786 2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid CAS No. 503562-63-8

2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid

Cat. No. B2671786
CAS RN: 503562-63-8
M. Wt: 180.163
InChI Key: JFRJFGDUOKKSSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid” is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are known for their wide range of pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and their biological activities were evaluated . Another study reported the synthesis of substituted imidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, a study reported the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . Another study discussed the synthesis of complexes of composition [MII2 (L3)2 (CH3OH)2] (ClO4)2 (M = Mn, 1; Co, 2; Ni, 3) and [CuII2 (L3)2] (ClO4)2 (4) (L3 (−) = 3- [2- ( ( (6-methyl)pyridin-2-yl)methyl) { (dimethylamino)ethyl}-amino]propionate) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a study reported the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, a compound was described as a yellow solid with a melting point of 214–215 °C . Another compound was reported to have a density of 1.1±0.1 g/cm3 .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used as a reagent in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Novel Heterocyclic Compounds

“2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid” can be used in the synthesis of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Anti-Fibrosis Activity

Some derivatives of “2-((6-Methylpyridin-2-yl)amino)-2-oxoacetic acid” have shown promising anti-fibrotic activities . For example, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Antibacterial Activity

The compound can be used to enhance the antibacterial activity of certain substances . For example, two new complexes, Cu(II)-2-amino-6-methylpyridine and Cu(II)-(6-methyl-pyridin-2-ylamino)-acetic acid, were synthesized and characterized to find out the effect of polarity, active groups .

Mechanism of Action

The mechanism of action of similar compounds has been explored in several studies. For instance, a study showed that certain compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Safety and Hazards

The safety and hazards associated with similar compounds have been discussed. For instance, a study reported the safety information of a compound, including hazard statements and precautionary statements .

Future Directions

The future directions in the research of similar compounds could involve the development of novel anti-fibrotic drugs . Additionally, the development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which allow to obtain the target products in one synthetic stage with high yields, is an urgent task .

properties

IUPAC Name

2-[(6-methylpyridin-2-yl)amino]-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5-3-2-4-6(9-5)10-7(11)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRJFGDUOKKSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.